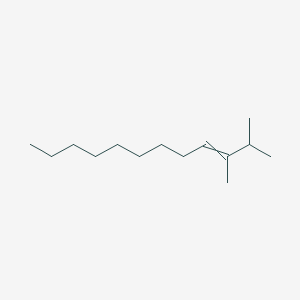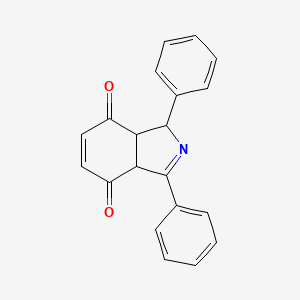silane CAS No. 133464-88-7](/img/structure/B14266986.png)
[(1-Methoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a phenylprop-1-en-1-yl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-methoxy-3-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Methoxy-3-phenylprop-1-en-1-ol+Trimethylsilyl chloride→(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of high-purity reagents and maintaining strict control over reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylprop-1-en-1-yl group can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new silyl ethers or other substituted derivatives.
Scientific Research Applications
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential role in drug development and delivery systems.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets through covalent bonding, hydrogen bonding, and van der Waals interactions, influencing the pathways involved in the reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1-(3-phenylprop-2-enyl)oxy-1-silacyclobutane
- Triethyl[(1-methoxy-3-phenylprop-1-en-1-yl)oxy]silane
Uniqueness
(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the trimethylsilyl group enhances its utility in organic synthesis as a protecting group, while the phenylprop-1-en-1-yl group provides additional reactivity for further functionalization.
Properties
CAS No. |
133464-88-7 |
|---|---|
Molecular Formula |
C13H20O2Si |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
(1-methoxy-3-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-14-13(15-16(2,3)4)11-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
OXINPKYZBOUILM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CCC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)





![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)



![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)

